molecular formula C17H13ClN2O2 B2979330 2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol CAS No. 676638-84-9

2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B2979330
CAS No.: 676638-84-9
M. Wt: 312.75
InChI Key: JUJSYMCUJLFIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 4-chlorobenzaldehyde and guanidine in the presence of a base.

    Substitution Reactions: The 4-chlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable catalyst.

    Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically using methanol and a catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptor activity in antiviral applications.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-methoxyphenol: Similar structure with a bromine atom instead of chlorine.

    2-[5-(4-Fluorophenyl)pyrimidin-4-yl]-5-methoxyphenol: Similar structure with a fluorine atom instead of chlorine.

    2-[5-(4-Methylphenyl)pyrimidin-4-yl]-5-methoxyphenol: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in 2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol imparts unique chemical and biological properties, such as enhanced reactivity and specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-13-6-7-14(16(21)8-13)17-15(9-19-10-20-17)11-2-4-12(18)5-3-11/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJSYMCUJLFIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325545
Record name 2-[5-(4-chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

676638-84-9
Record name 2-[5-(4-chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.